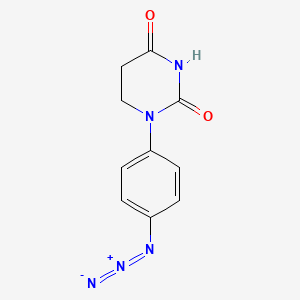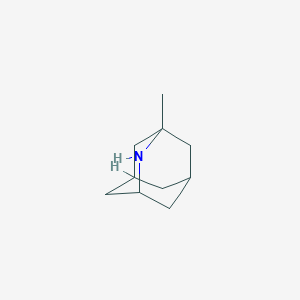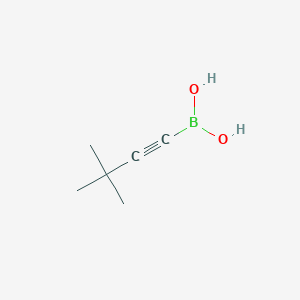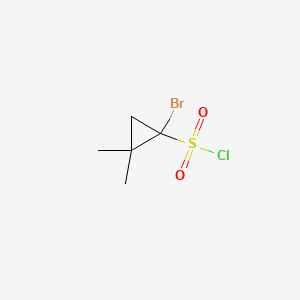
1-Bromo-2,2-dimethylcyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,2-dimethylcyclopropane-1-sulfonyl chloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl chloride group attached to a cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,2-dimethylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylcyclopropane-1-sulfonyl chloride with a brominating agent. Common brominating agents include bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,2-dimethylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form corresponding sulfides or sulfoxides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH₃), or thiols (RSH) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of 2,2-dimethylcyclopropane-1-sulfonyl derivatives.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of sulfides or sulfoxides.
Scientific Research Applications
1-Bromo-2,2-dimethylcyclopropane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,2-dimethylcyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The bromine atom and sulfonyl chloride group are key functional groups that participate in various chemical reactions. The compound can interact with molecular targets such as enzymes or receptors, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopropane-1-sulfonyl chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
1-Bromo-2,2-dimethylcyclopropane-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on a cyclopropane ring
Properties
Molecular Formula |
C5H8BrClO2S |
|---|---|
Molecular Weight |
247.54 g/mol |
IUPAC Name |
1-bromo-2,2-dimethylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8BrClO2S/c1-4(2)3-5(4,6)10(7,8)9/h3H2,1-2H3 |
InChI Key |
LWAXXJKOQRNKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(S(=O)(=O)Cl)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)
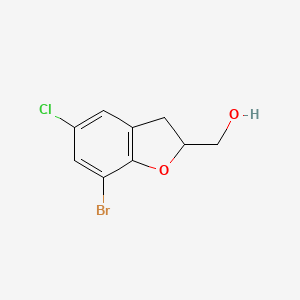
![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
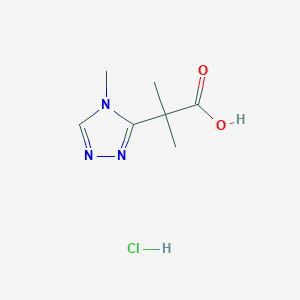

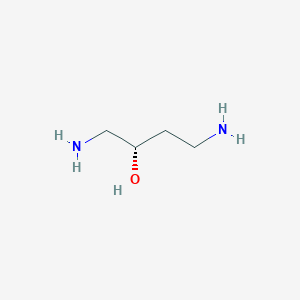
![(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B13465553.png)
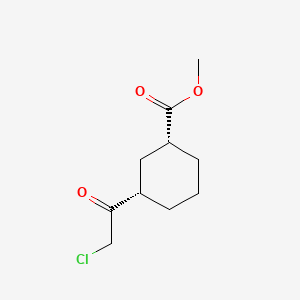
![1-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine trihydrochloride](/img/structure/B13465559.png)
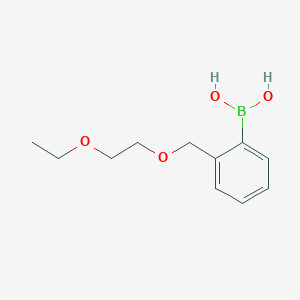
![4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-one](/img/structure/B13465581.png)
